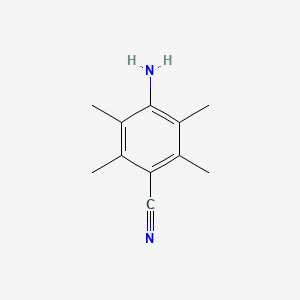

4-Amino-2,3,5,6-tetramethylbenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.247 |

IUPAC Name |

4-amino-2,3,5,6-tetramethylbenzonitrile |

InChI |

InChI=1S/C11H14N2/c1-6-8(3)11(13)9(4)7(2)10(6)5-12/h13H2,1-4H3 |

InChI Key |

WNIGWJVVEYJRKE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C#N)C)C)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2,3,5,6 Tetramethylbenzonitrile

Historical and Contemporary Approaches to the Synthesis of Highly Substituted Benzonitriles

The synthesis of benzonitriles, particularly those with dense substitution patterns, has evolved significantly over the years. Historically, the Sandmeyer reaction , discovered in 1884, has been a cornerstone method. wikipedia.orglscollege.ac.ingeeksforgeeks.org This reaction transforms an aryl amine into a nitrile by first converting the amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgbyjus.com Another classic transformation is the Rosenmund-von Braun synthesis , which involves the cyanation of an aryl halide with a copper(I) cyanide, often at high temperatures.

Contemporary methods have focused on improving efficiency, safety, and substrate scope, largely through transition-metal catalysis. Palladium-catalyzed cyanation reactions have become particularly prominent, allowing for the conversion of aryl halides and pseudohalides (like triflates) into nitriles under milder conditions. organic-chemistry.org These modern protocols often employ less acutely toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in place of alkali metal cyanides. organic-chemistry.org Nickel-based catalyst systems have also emerged as a powerful and more economical alternative to palladium for these transformations. organic-chemistry.org Furthermore, innovative copper-free versions of the Sandmeyer reaction have been developed, for instance, using tert-butyl isocyanide as the cyanide source, which simplifies the procedure and avoids heavy metal waste. researchgate.net For industrial-scale synthesis, direct ammoxidation of alkylbenzenes offers a pathway to benzonitriles, although this method is typically suited for less substituted starting materials.

Targeted Synthesis of 4-Amino-2,3,5,6-tetramethylbenzonitrile: Precursor Strategies and Reaction Pathways

Given the structure of this compound, two primary retrosynthetic strategies are most viable. The first involves the formation of the tetramethylbenzonitrile ring system followed by the introduction of the amino group. The second strategy reverses this, starting with a tetramethyl-substituted aniline (B41778) and introducing the nitrile group in a later step.

Pathway I: Amination of a Tetramethylbenzonitrile Precursor

This approach begins with a readily available starting material like durene (1,2,4,5-tetramethylbenzene). wikipedia.org The key steps would be the introduction of the nitrile group onto the durene ring, followed by functionalization at the 4-position to install the amine.

Pathway II: Cyanation of a Tetramethylaniline Precursor

This pathway would likely start from 2,3,5,6-tetramethylaniline (B189048) (durenidine) or a related protected amine. The critical step is the introduction of the cyano group onto this highly substituted aniline.

Amination Routes to this compound

Following Pathway I, the key intermediate is 2,3,5,6-tetramethylbenzonitrile . The most conventional method to introduce an amino group onto an aromatic ring is through a nitration-reduction sequence.

Nitration: The precursor, 2,3,5,6-tetramethylbenzonitrile, would undergo electrophilic aromatic substitution. The four electron-donating methyl groups strongly activate the ring and direct incoming electrophiles to the ortho and para positions. The nitrile group is electron-withdrawing and a meta-director. In this case, the directing effects converge on the single available position (C4), making the nitration to 4-nitro-2,3,5,6-tetramethylbenzonitrile a highly regioselective and predictable reaction.

Reduction: The resulting nitro compound can then be reduced to the target primary amine. A variety of reducing agents can accomplish this transformation without affecting the nitrile group, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl).

An alternative, though likely more challenging, route is Nucleophilic Aromatic Substitution (SNAr) . This would require a precursor like 4-halo-2,3,5,6-tetramethylbenzonitrile . The SNAr reaction is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org While the nitrile group is electron-withdrawing, the four methyl groups are strongly electron-donating, making the ring electron-rich and generally unreactive toward nucleophiles like ammonia. However, patents have shown that ammonolysis of activated (e.g., fluorinated) benzonitriles can be achieved under forcing conditions, such as high temperatures and pressures in an autoclave, suggesting this pathway is theoretically possible but may require harsh conditions. google.com

Nitrile Group Introduction in Tetramethylated Aromatic Systems

Introducing a nitrile group onto a sterically hindered, tetramethylated ring is a key challenge that can be addressed in several ways, primarily relating to Pathway II.

The most direct and classic method is the Sandmeyer reaction . wikipedia.orgbyjus.com This approach would utilize 2,3,5,6-tetramethylaniline as the starting material. The synthesis would proceed via two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C) to form the corresponding aryl diazonium salt.

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN), which catalyzes the displacement of the diazonium group (-N₂⁺) with a cyanide group (-CN), releasing nitrogen gas and forming the target benzonitrile. lscollege.ac.inbyjus.com

Modern transition-metal-catalyzed cross-coupling reactions provide an alternative. One could start with a halogenated durene, such as bromodurene or iododurene , which can be readily prepared from durene itself. wikipedia.org This halo-durene could then undergo a palladium- or nickel-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II). organic-chemistry.org This would yield 2,3,5,6-tetramethylbenzonitrile, the precursor for the amination route described in section 2.2.1.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this specific compound would depend heavily on the chosen pathway. While specific data for this molecule is scarce, general principles for the key reactions can be applied to maximize yield and purity.

For a Sandmeyer reaction (Pathway II), critical parameters include:

Temperature Control: Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing, particularly reacting with water to form a phenol (B47542) byproduct. mnstate.edu

Reagent Stoichiometry: Careful control of the amount of sodium nitrite is necessary to ensure complete diazotization without having excess nitrous acid, which can lead to side reactions. mnstate.edu

Catalyst and Nucleophile: The purity and reactivity of the copper(I) cyanide are crucial for an efficient displacement reaction.

The table below summarizes typical conditions for a Sandmeyer cyanation.

| Parameter | Condition | Purpose |

| Reaction | Sandmeyer Cyanation | Ar-NH₂ → Ar-CN |

| Step 1: Diazotization | ||

| Reactants | Aryl Amine, NaNO₂, HCl (or H₂SO₄) | Formation of Aryl Diazonium Salt |

| Temperature | 0–5 °C | Stabilize the diazonium salt |

| Step 2: Cyanation | ||

| Reagent | Copper(I) Cyanide (CuCN) | Catalyst and cyanide source |

| Temperature | Can range from 0 °C to reflux | To drive the displacement reaction |

For a palladium-catalyzed cyanation route, optimization would involve screening several components:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., dppf, XPhos) is critical for catalytic activity and stability.

Cyanide Source: The reactivity can vary between different sources like Zn(CN)₂, K₄[Fe(CN)₆], or even trimethylsilyl (B98337) cyanide (TMSCN).

Solvent and Temperature: Solvents like DMF, DMAc, or toluene (B28343) are common, and the optimal temperature is typically determined empirically to balance reaction rate with catalyst decomposition.

The table below outlines variables in a typical palladium-catalyzed cyanation.

| Parameter | Condition | Purpose |

| Reaction | Palladium-Catalyzed Cyanation | Ar-X → Ar-CN (X = Br, I, OTf) |

| Catalyst | Pd(0) or Pd(II) precursor + Ligand | To facilitate oxidative addition/reductive elimination cycle |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Nucleophilic cyanide source |

| Solvent | DMF, NMP, Toluene | To dissolve reactants and facilitate reaction |

| Temperature | 50–150 °C | To achieve reasonable reaction rates |

| Additives | Bases (e.g., K₂CO₃) or other salts | May be required depending on the specific catalytic cycle |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Safer Reagents: A key green consideration in nitrile synthesis is replacing highly toxic alkali metal cyanides (NaCN, KCN) and cyanogen (B1215507) halides. The use of potassium hexacyanoferrate(II) is a significant improvement as it is far less toxic and more stable. organic-chemistry.org The development of methods using sources like tert-butyl isocyanide or even CO₂/NH₃ represents a frontier in cyanide-free nitrile synthesis. researchgate.netnih.gov

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as palladium-catalyzed cyanation or catalytic Sandmeyer reactions, aligns with green principles by reducing the amount of waste generated from stoichiometric reagents (like the copper salts in a traditional Sandmeyer reaction). organic-chemistry.orgresearchgate.net

Atom Economy: Designing a synthetic route with high atom economy is crucial. A nitration/reduction sequence, for example, incorporates a significant amount of atomic mass from the nitrating and reducing agents that is not part of the final product. A more direct amination, if feasible, would be preferable.

Solvent Choice: Minimizing or replacing hazardous organic solvents (like DMF) with greener alternatives or moving to solvent-free conditions would greatly improve the environmental profile of the synthesis. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 2,3,5,6 Tetramethylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of 4-Amino-2,3,5,6-tetramethylbenzonitrile

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its unique symmetrically substituted structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be remarkably simple due to the molecule's symmetry. Two distinct signals would be anticipated:

A singlet corresponding to the twelve protons of the four magnetically equivalent methyl groups. The chemical shift for these protons would likely appear in the range of δ 2.0-2.5 ppm, typical for methyl groups attached to an aromatic ring.

A broad singlet corresponding to the two protons of the primary amino group (-NH₂). Its chemical shift is more variable and can be influenced by solvent, concentration, and temperature, but would typically be expected in the δ 3.5-5.0 ppm range. The broadness of this peak is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would further confirm the molecular symmetry, with four signals expected for the nine carbon atoms:

A signal for the four equivalent methyl carbons, typically resonating in the upfield region of δ 15-25 ppm.

Three distinct signals for the aromatic carbons. One for the carbon atom bearing the amino group (C-NH₂), one for the carbon atom bearing the nitrile group (C-CN), and one for the four equivalent carbons bearing the methyl groups (C-CH₃). The specific shifts would be influenced by the electronic effects of the substituents.

A signal for the nitrile carbon (-C≡N), which is characteristically found in the δ 115-125 ppm region.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign these signals by correlating proton and carbon nuclei, confirming the connectivity of the methyl groups to the aromatic ring.

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic -CH₃ | 2.0 - 2.5 | Singlet |

| ¹H | -NH₂ | 3.5 - 5.0 | Broad Singlet |

| ¹³C | Aromatic -C H₃ | 15 - 25 | - |

| ¹³C | C -NH₂ | 140 - 150 | - |

| ¹³C | C -CN | 100 - 110 | - |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are often complementary. epequip.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups:

N-H Stretching: The amino group would exhibit two distinct stretching vibrations (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

C-H Stretching: Vibrations for the methyl groups (aliphatic C-H) would appear just below 3000 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band for the nitrile group stretch is expected in the 2210-2260 cm⁻¹ region. nih.gov The intensity of this band is a hallmark of the nitrile functionality.

N-H Bending: The scissoring motion of the -NH₂ group would result in a band around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the change in polarizability, non-polar bonds often give strong Raman signals. For this molecule:

The C≡N stretch would also be visible, often with strong intensity.

The symmetric vibrations of the substituted benzene (B151609) ring would be particularly Raman active.

The C-C stretching of the aromatic ring and the C-CH₃ stretching modes would also be readily observed.

Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental spectra to aid in the precise assignment of vibrational bands to specific normal modes of the molecule. nih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | FTIR |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | FTIR, Raman |

| C≡N Stretch | -C≡N | 2210 - 2260 | FTIR, Raman |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | FTIR |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Fragmentation Studies of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with high precision. This allows for the calculation of the elemental formula (C₁₁H₁₄N₂ in this case), confirming the molecular identity and distinguishing it from any isomers.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. For this compound, several key fragmentation pathways can be predicted:

Loss of a Methyl Radical: A common fragmentation for alkyl-substituted benzenes is the loss of a methyl group (•CH₃), leading to a prominent [M-15]⁺ ion. whitman.edu This fragment could potentially rearrange to a stable tropylium-like structure.

Loss of HCN: The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide (HCN), resulting in an [M-27]⁺ fragment. nih.gov

Benzylic Cleavage: Cleavage of a C-H bond from a methyl group can lead to an [M-1]⁺ ion.

The relative abundance of these and other fragment ions in the MS/MS spectrum helps to piece together the molecular structure, confirming the presence and connectivity of the amino, nitrile, and tetramethyl-substituted benzene core.

Predicted Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|

| 174 ([M]⁺) | 159 | 15 (•CH₃) | [M - CH₃]⁺ |

| 174 ([M]⁺) | 147 | 27 (HCN) | [M - HCN]⁺ |

X-ray Crystallography of this compound and its Crystalline Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. Assuming a suitable crystal can be grown, this technique would offer an unambiguous confirmation of the molecular structure of this compound.

The crystal structure would be expected to reveal:

Molecular Geometry: The benzene ring would be largely planar, though minor distortions may occur due to steric hindrance from the bulky methyl groups. The C-N bond of the amino group and the C-C bond of the nitrile group would lie in or close to the plane of the ring.

Bond Lengths and Angles: Key bond lengths such as the C-C bonds within the aromatic ring, C-N (amino), C-C (nitrile), and C≡N would be determined with high precision. These values can provide insight into the electronic effects of the substituents, such as potential resonance delocalization.

Expected Crystallographic Parameters for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å | Confirms aromaticity |

| C-NH₂ Bond Length | ~1.38 Å | Indicates partial double bond character |

| C-C≡N Bond Length | ~1.44 Å | Standard single bond length |

| C≡N Bond Length | ~1.15 Å | Confirms triple bond |

Advanced Spectroscopic Probes for Electronic Structure and Charge Distribution in this compound

Beyond basic structural confirmation, advanced spectroscopic methods can probe the subtle electronic properties of a molecule, which are governed by the interplay of its functional groups.

UV-Visible Spectroscopy and Solvatochromism: The electronic transitions of this compound can be studied using UV-Visible spectroscopy. The molecule is expected to exhibit absorption bands corresponding to π→π* transitions within the aromatic system. A key phenomenon for molecules with both donor (-NH₂) and acceptor (-C≡N) groups is solvatochromism. wikipedia.org This refers to the shift in the absorption or emission wavelength when the solvent polarity is changed. acs.orgnih.gov By measuring the UV-Vis spectrum in a range of solvents with varying polarity, one can probe the change in the molecule's dipole moment upon electronic excitation. A significant red shift (bathochromic shift) with increasing solvent polarity would indicate that the excited state is more polar than the ground state, which is typical for molecules with intramolecular charge-transfer (ICT) character.

Computational Chemistry: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for modeling the electronic structure and charge distribution. researchgate.net These calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to be localized primarily on the electron-rich aminobenzene portion, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group. The calculated HOMO-LUMO energy gap provides an estimate of the electronic excitation energy. Furthermore, these methods can generate an electrostatic potential map, visually representing the charge distribution across the molecule and highlighting the electron-rich (amino group) and electron-poor (nitrile group) regions. mdpi.com

Theoretical and Computational Chemistry Studies of 4 Amino 2,3,5,6 Tetramethylbenzonitrile

Quantum Chemical Calculations (e.g., DFT, MEDT) on the Electronic Structure and Reactivity of 4-Amino-2,3,5,6-tetramethylbenzonitrile

No published studies were found that specifically detail quantum chemical calculations, such as Density Functional Theory (DFT) or Molecular Electron Density Theory (MEDT), on this compound.

Molecular Orbital Analysis and Frontier Orbitals of this compound

There is no available research that presents a molecular orbital analysis, including the energies and compositions of the frontier orbitals (HOMO and LUMO), for this compound.

Conformational Analysis and Tautomerism in this compound

A search of the scientific literature did not yield any studies on the conformational analysis or potential tautomerism of this compound.

Reaction Mechanism Elucidation via Computational Modeling for Reactions involving this compound

No computational studies elucidating the reaction mechanisms involving this compound could be located.

Solvation Effects on the Electronic Properties of this compound: A Computational Perspective

There are no published computational studies that investigate the effects of different solvents on the electronic properties of this compound.

Reaction Chemistry and Derivatization of 4 Amino 2,3,5,6 Tetramethylbenzonitrile

Electrophilic Aromatic Substitution Reactions on 4-Amino-2,3,5,6-tetramethylbenzonitrile

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and orientation of such reactions are heavily influenced by the substituents already present on the ring. libretexts.orgmsu.edu

In the case of this compound, the aromatic ring is per-substituted, meaning there are no hydrogen atoms to be replaced. Therefore, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are not possible without the displacement of one of the existing substituents. masterorganicchemistry.com Such ipso-substitution reactions are rare and require specific conditions and highly reactive electrophiles.

The substituents on the ring present a combination of activating and deactivating effects. The amino (-NH₂) group is a powerful activating group, donating electron density to the ring through resonance and induction, and typically directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Similarly, the four methyl (-CH₃) groups are weakly activating and also ortho, para-directing. libretexts.org Conversely, the nitrile (-CN) group is a strong deactivating group, withdrawing electron density from the ring, and directs incoming electrophiles to the meta position. youtube.com

Given the substitution pattern:

The positions ortho to the strongly activating amino group are occupied by methyl groups.

The position para to the amino group is occupied by the deactivating nitrile group.

Any potential electrophilic attack on the ring would be sterically hindered by the methyl groups and electronically directed to positions that are already substituted. Consequently, this compound is generally inert to standard electrophilic aromatic substitution reactions.

Nucleophilic Reactions Involving the Nitrile Group of this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo various nucleophilic addition reactions. However, the reactivity of the nitrile in this compound is significantly influenced by the steric hindrance from the two adjacent methyl groups at positions 3 and 5.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides as intermediates. For this compound, the reaction would theoretically produce 4-amino-2,3,5,6-tetramethylbenzoic acid. However, the severe steric shielding of the nitrile carbon by the flanking methyl groups would make the approach of water or hydroxide (B78521) ions exceptionally difficult, likely requiring harsh reaction conditions (high temperatures and pressures).

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield (4-amino-2,3,5,6-tetramethylphenyl)methanamine. Again, steric hindrance could slow this reaction compared to less substituted benzonitriles.

Reaction with Organometallic Reagents: Nitriles react with Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine. For example, reaction with methylmagnesium bromide followed by an aqueous workup would be expected to produce 1-(4-amino-2,3,5,6-tetramethylphenyl)ethan-1-one. The success of such reactions would be highly dependent on the size of the incoming nucleophile.

| Reaction Type | Reagents | Potential Product | Remarks |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-amino-2,3,5,6-tetramethylbenzoic acid | Reaction is likely to be very slow and require harsh conditions due to steric hindrance. |

| Reduction | 1. LiAlH₄ 2. H₂O | (4-amino-2,3,5,6-tetramethylphenyl)methanamine | Steric hindrance may necessitate longer reaction times or higher temperatures. |

| Grignard Reaction | 1. R-MgBr 2. H₂O | 1-(4-amino-2,3,5,6-tetramethylphenyl)alkan-1-one | Feasibility depends on the steric bulk of the Grignard reagent (R-group). |

Reactions at the Amino Functionality of this compound (e.g., acylation, diazotization)

The primary amino group (-NH₂) is a nucleophilic center and can undergo a variety of common reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(4-cyano-2,3,5,6-tetramethylphenyl)acetamide. This reaction is generally efficient for anilines. While the ortho methyl groups provide some steric hindrance, the nitrogen atom's lone pair remains accessible enough for this type of reaction. Acylation is often used as a protecting strategy for the amino group. msu.edu

Diazotization: Aromatic primary amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form diazonium salts. researchgate.net This reaction, known as diazotization, would convert this compound into the corresponding 4-cyano-2,3,5,6-tetramethylbenzenediazonium salt. researchgate.net These salts are highly useful synthetic intermediates, although often unstable. The steric crowding around the amino group might affect the rate of diazotization, potentially requiring modified conditions. google.com Diazonium salts can subsequently undergo a range of Sandmeyer or other substitution reactions to replace the -N₂⁺ group with various substituents (e.g., -Cl, -Br, -CN, -OH, -F).

| Reaction Type | Reagents | Product |

| Acylation | Acetyl chloride (CH₃COCl), Pyridine | N-(4-cyano-2,3,5,6-tetramethylphenyl)acetamide |

| Diazotization | Sodium nitrite (NaNO₂), HCl, 0-5 °C | 4-cyano-2,3,5,6-tetramethylbenzenediazonium chloride |

Metal-Catalyzed Cross-Coupling Reactions and Functionalization involving the this compound Scaffold

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org To participate in these reactions, the this compound scaffold would typically need to be converted into a derivative with a suitable leaving group, such as a halide or triflate.

One common strategy involves the diazotization of the amino group, as described previously, followed by a Sandmeyer reaction to install a bromine or iodine atom. For example, the 4-cyano-2,3,5,6-tetramethylbenzenediazonium salt could be treated with copper(I) bromide to yield 4-bromo-2,3,5,6-tetramethylbenzonitrile. This aryl bromide could then serve as a substrate in various palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) would form a biaryl compound.

Sonogashira Coupling: Reaction with a terminal alkyne would introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine would form a new C-N bond, leading to a derivative of diaminobenzene.

The high degree of substitution on the aromatic ring could influence the efficiency of these coupling reactions. The steric bulk adjacent to the reaction site can hinder the oxidative addition step in the catalytic cycle, potentially requiring specialized bulky phosphine (B1218219) ligands to achieve good yields. beilstein-journals.org

Cycloaddition Reactions and Heterocycle Formation with this compound as a Precursor

The functional groups of this compound make it a potential precursor for the synthesis of various heterocyclic systems.

Reactions of the Nitrile Group: The nitrile group is a key synthon for heterocycle formation. One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. For example, reacting this compound with sodium azide (B81097) and a Lewis acid could yield 5-(4-amino-2,3,5,6-tetramethylphenyl)-1H-tetrazole. Tetrazoles are important in medicinal chemistry as bioisosteres for carboxylic acids.

Reactions Involving Both Amino and Nitrile Groups: The ortho-relationship between functional groups is often exploited for heterocycle synthesis, but in this molecule, the amino and nitrile groups are in a para-relationship. However, the molecule can still be used to build more complex structures. For example, the amino group can be modified to introduce a second reactive site. Acylation followed by introduction of a reactive group on the acyl chain, or diazotization followed by coupling, could set the stage for subsequent cyclization reactions.

Furthermore, derivatives of this compound can be used in multicomponent reactions to build complex heterocyclic libraries. For instance, after converting the nitrile to an amidine, it could undergo condensation reactions with diketones or other bifunctional reagents to form pyrimidines or other nitrogen-containing heterocycles. nih.gov The amino group could also participate in condensation reactions, for example with β-ketoesters, to form fused heterocyclic systems, although this would require prior modification of the molecule. researchgate.net

Advanced Applications of 4 Amino 2,3,5,6 Tetramethylbenzonitrile in Materials Science and Chemical Synthesis

Role of 4-Amino-2,3,5,6-tetramethylbenzonitrile in the Synthesis of Functional Organic Materials and Polymers

There is no available scientific literature detailing the use of this compound as a monomer or functional component in the synthesis of organic materials or polymers. While the amino and nitrile functional groups suggest potential for polymerization—for instance, through formation of polyamides, polyimines, or as a building block in porous organic frameworks—no studies have been published to confirm or explore these possibilities. The specific impact of the tetramethyl-substituted benzene (B151609) ring on polymer properties such as thermal stability, solubility, and morphology remains uninvestigated.

This compound as a Building Block for Complex Molecule Synthesis Intermediates

While the structure of this compound suggests its potential as a versatile intermediate in organic synthesis, there are no specific examples in the published literature of its use as a building block for more complex molecules. The amino group could be diazotized for Sandmeyer-type reactions, and the nitrile group can be hydrolyzed or reduced. However, no documented synthetic pathways utilizing this specific compound for the preparation of pharmaceuticals, agrochemicals, or other complex organic structures could be located.

Electrochemical Behavior and Applications of this compound in Chemical Transformations

The electrochemical properties of this compound have not been reported in the scientific literature. The amino group is typically electrochemically active and can undergo oxidation, which could be harnessed for electrosynthesis or as a redox mediator. However, no studies on its oxidation or reduction potentials, or its application in electrochemical transformations, are available.

Coordination Chemistry of this compound: Ligand Design and Metal Complexes

There is no evidence in the scientific literature of this compound being used as a ligand in coordination chemistry. The nitrile nitrogen and the amino group present potential coordination sites for metal ions. The design and synthesis of metal complexes with this ligand, and the characterization of their structural, magnetic, or catalytic properties, have not been a subject of any published research.

Analytical Methodologies for Detection and Quantification in Complex Chemical Matrices Excluding Biological/clinical Samples

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis of 4-Amino-2,3,5,6-tetramethylbenzonitrile in Synthetic Mixtures

Advanced chromatographic techniques coupled with mass spectrometry are indispensable for the trace analysis of organic compounds like this compound within complex synthetic mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offer high selectivity and sensitivity, making them suitable for identifying and quantifying the analyte at low concentrations.

For GC-MS analysis, the volatility of this compound is a key consideration. Due to the presence of a polar amino group, derivatization might be necessary to enhance its thermal stability and chromatographic behavior. This process involves converting the amino group into a less polar and more volatile derivative, which can improve peak shape and reduce tailing.

LC-MS/MS represents a powerful alternative, particularly for compounds that are not readily amenable to GC analysis. The choice of ionization technique (e.g., Electrospray Ionization - ESI) and the optimization of MS/MS parameters, such as precursor and product ions, are critical for achieving high sensitivity and specificity. The separation can be performed using reversed-phase chromatography, where the mobile phase composition is optimized to achieve sufficient retention and separation from other components in the mixture.

A hypothetical LC-MS/MS method for the analysis of this compound could involve the parameters outlined in the table below.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | To be determined experimentally |

Spectrophotometric and Fluorometric Methods for Quantification of this compound

Spectrophotometric and fluorometric methods provide alternative approaches for the quantification of this compound. These techniques are often simpler and more cost-effective than chromatographic methods but may lack the same degree of selectivity.

UV-Visible spectrophotometry can be employed to quantify the compound by measuring its absorbance at a specific wavelength. The presence of the aromatic ring and the amino group suggests that this compound will exhibit characteristic absorption bands in the UV region. However, the presence of other UV-absorbing compounds in the matrix can lead to interference.

Fluorometric methods, on the other hand, can offer higher sensitivity and selectivity. The native fluorescence of this compound, if any, could be exploited for its quantification. Alternatively, derivatization with a fluorescent tagging reagent that specifically reacts with the primary amino group can be employed. This approach can significantly enhance the detection limits and selectivity of the assay.

Electrochemical Sensors and Detection Principles for this compound

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of this compound. The amino group on the aromatic ring is electrochemically active and can be oxidized at a specific potential. This property can be harnessed to develop amperometric or voltammetric sensors for its detection.

The design of such a sensor would typically involve modifying the electrode surface with materials that can enhance the electrochemical signal and improve selectivity. Various nanomaterials, polymers, and molecularly imprinted polymers could be explored for this purpose. The sensor's response would be proportional to the concentration of this compound in the sample. These sensors have the potential for miniaturization and integration into portable analytical devices.

Microfluidic and Miniaturized Analytical Systems for this compound

Microfluidic devices, or "lab-on-a-chip" systems, provide a platform for integrating multiple analytical steps, such as sample preparation, separation, and detection, into a single miniaturized device. For the analysis of this compound, a microfluidic system could be designed to perform automated derivatization, followed by electrophoretic separation and detection.

The advantages of microfluidic systems include reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. Detection within these systems can be achieved using various methods, including laser-induced fluorescence or electrochemical detection, depending on the specific requirements of the analysis.

Standardization and Quality Control in Analytical Procedures for this compound

Standardization and quality control are paramount to ensure the reliability and accuracy of any analytical method developed for this compound. This involves a comprehensive validation of the analytical procedure to assess its performance characteristics.

Key validation parameters that need to be established include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The use of certified reference materials and participation in proficiency testing schemes are also essential components of a robust quality assurance program for the analysis of this compound.

Table 2: Key Quality Control Parameters in Analytical Procedures

| Parameter | Description |

|---|---|

| Linearity | Establishes the concentration range over which the analytical response is proportional to the analyte concentration. |

| Accuracy | Determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples or certified reference materials). |

| Precision | Assessed through replicate analyses of a homogeneous sample at different concentration levels. |

| Selectivity | Evaluated by analyzing blank samples and samples spiked with potential interfering substances. |

| LOD & LOQ | Determined statistically from the analysis of blank samples or samples with low concentrations of the analyte. |

| Robustness | Assessed by intentionally varying analytical parameters such as pH, temperature, and mobile phase composition. |

Future Directions and Emerging Research Avenues for 4 Amino 2,3,5,6 Tetramethylbenzonitrile

Integration of 4-Amino-2,3,5,6-tetramethylbenzonitrile in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents a fertile ground for exploring the properties of this compound. wikipedia.org Its rigid structure and defined functional groups make it an intriguing candidate for both host and guest roles in molecular recognition systems.

As a guest molecule , the tetramethylated benzene (B151609) ring offers a substantial hydrophobic surface that can interact with the cavities of various host molecules, such as cyclodextrins, calixarenes, and other synthetic macrocycles. nih.gov The amino and nitrile groups provide specific interaction points for hydrogen bonding and dipole-dipole interactions within the host's cavity. Research in this area could focus on quantifying the binding affinities with different hosts and exploring the impact of the tetramethyl substitution on inclusion complex formation compared to less hindered aminobenzonitriles.

Conversely, as a component of a larger host system , this compound could be incorporated into macrocyclic structures. The steric bulk of the methyl groups would create a well-defined, rigid cavity, while the amino and nitrile functionalities could be oriented to selectively bind specific guest molecules. rsc.org The synthesis of such host molecules, derived from this building block, could lead to new sensors or molecular containers for small aromatic or aliphatic guests.

Table 1: Potential Host-Guest Systems Involving this compound

| Role of Compound | Potential Host/Guest Partner | Key Interactions | Potential Application |

| Guest | β-Cyclodextrin | Hydrophobic interactions, Hydrogen bonding | Drug delivery, controlled release |

| Guest | Calix uq.edu.auarene | π-π stacking, CH-π interactions | Molecular sensing, separation |

| Host Component | Macrocycle built from the compound | Hydrogen bonding, Dipole-dipole interactions | Selective binding of small molecules |

| Host Component | Metal-Organic Framework (MOF) linker | Coordination with metal ions | Gas storage, catalysis |

Applications in Novel Catalysis and Reaction Design for this compound

The electronic and steric properties of this compound make it a promising scaffold for the development of novel catalysts and ligands. Sterically hindered anilines are known to be valuable in coordination chemistry and catalysis. rsc.orgrsc.org

The amino group can be readily functionalized to create a wide array of ligands for transition metal catalysis. The steric hindrance provided by the four methyl groups can create a unique coordination environment around a metal center, potentially leading to enhanced selectivity in catalytic transformations. For instance, ligands derived from this compound could be employed in cross-coupling reactions, where the steric bulk can promote reductive elimination and prevent catalyst deactivation.

In organocatalysis , derivatives of this compound could function as Brønsted or Lewis bases. rsc.org The basicity of the amino group is modulated by the electronic effects of the nitrile and methyl groups, and its accessibility is restricted by the adjacent methyl substituents. This could lead to catalysts with high substrate selectivity, for example, in reactions where discriminating between different-sized substrates is crucial. The development of chiral versions of this scaffold could also open avenues in asymmetric catalysis.

Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Spectroscopy) Applied to this compound

Molecules containing both an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitrile group) on an aromatic ring are classic systems for studying intramolecular charge transfer (ICT). nih.govamanote.com Upon photoexcitation, an electron can move from the donor to the acceptor, leading to a highly polar excited state.

The application of ultrafast spectroscopic techniques , such as femtosecond transient absorption and time-resolved fluorescence, to this compound would be particularly insightful. These methods can track the dynamics of the ICT process on the timescale of molecular vibrations. A key research question would be how the steric hindrance from the tetramethyl substitution affects the geometry and dynamics of the ICT state. In many aminobenzonitriles, the amino group twists relative to the benzene ring to facilitate charge separation. The methyl groups in this compound would likely impose a significant barrier to such large-amplitude motions, potentially leading to different ICT pathways or altered excited-state lifetimes. nih.gov

Comparing the photophysical properties of this compound with its non-methylated or partially methylated analogues would provide fundamental insights into the role of steric effects on excited-state processes. osti.gov

Table 2: Potential Spectroscopic Studies and Expected Insights

| Spectroscopic Technique | Research Focus | Expected Insights |

| Femtosecond Transient Absorption | Dynamics of Intramolecular Charge Transfer (ICT) | Rate of ICT, role of molecular vibrations, identification of transient species. |

| Time-Resolved Infrared Spectroscopy | Structural changes in the excited state | Changes in bond lengths and angles of the amino and nitrile groups upon excitation. |

| Two-Dimensional Electronic Spectroscopy | Coupling between electronic and vibrational states | Mapping the flow of energy within the molecule during and after photoexcitation. |

Theoretical Predictions for Novel Derivatives and their Properties based on the this compound Scaffold

Computational chemistry offers a powerful tool for exploring the potential of this compound and for designing novel derivatives with tailored properties. journalajopacs.com Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of molecular characteristics before embarking on synthetic efforts. uq.edu.au

Predicting Physicochemical Properties: Theoretical calculations can provide accurate predictions of key properties such as electronic structure (HOMO/LUMO energies), dipole moments, and vibrational frequencies. This information is crucial for understanding the reactivity and spectroscopic behavior of the molecule. For example, by calculating the energy barrier for the rotation of the amino group, one can gain insight into the steric hindrance and its effect on ICT processes.

Designing Novel Derivatives: A significant future direction is the in silico design of new molecules based on the this compound scaffold. By computationally introducing different functional groups at the amino position or by modifying the nitrile group, it is possible to screen for derivatives with desirable properties. For instance, one could design derivatives with enhanced catalytic activity, specific binding affinities for certain receptors, or optimized photophysical properties for applications in materials science. nih.gov Quantitative structure-activity relationship (QSAR) studies could also be employed to correlate the structural features of these derivatives with their predicted properties. nih.gov

Potential for this compound in Emerging Green Chemical Technologies

Green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a framework for the future development and application of this compound.

Greener Synthetic Routes: A key area of research will be the development of sustainable methods for the synthesis of this compound and its derivatives. This could involve the use of heterogeneous catalysts, such as zeolites, which can improve selectivity and be easily recovered and reused. rsc.org Exploring solvent-free reaction conditions or the use of greener solvents would also align with the principles of sustainable chemistry. ijtsrd.com The development of catalytic methods for the synthesis of sterically hindered anilines, in general, is an active area of research. rsc.org

Applications in Sustainable Technologies: The unique properties of this compound could be harnessed for various green technologies. For example, its derivatives could be investigated as:

Organocatalysts: As metal-free catalysts, they can offer a more sustainable alternative to some transition metal-based systems. nih.gov

Components of Recyclable Polymers: The incorporation of this rigid, functional monomer into polymer structures could lead to materials with enhanced thermal stability and potentially new recycling pathways. The chemistry of hindered ureas, which can be formed from hindered anilines, is relevant to the development of covalent adaptable networks (CANs) for recyclable thermosets. nih.gov

Building Blocks for Functional Materials: Its use in the synthesis of polysubstituted arenes can lead to materials with applications in organic electronics or as advanced intermediates for pharmaceuticals and agrochemicals, potentially through more efficient, atom-economical routes. rsc.orglibretexts.org

Q & A

Q. What are the critical safety considerations for storing and handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.